[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester [1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16537700
InChI: InChI=1S/C17H28O3/c1-12(6-4-8-16(19)20-3)13-9-10-14-15(18)7-5-11-17(13,14)2/h12-14H,4-11H2,1-3H3
SMILES:
Molecular Formula: C17H28O3
Molecular Weight: 280.4 g/mol

[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester

CAS No.:

Cat. No.: VC16537700

Molecular Formula: C17H28O3

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

[1R-[1alpha(R*),3abeta,7aalpha]]-Octahydro-delta,7a-dimethyl-4-oxo-1H-indene-1-pentanoic Acid Methyl Ester -

Specification

Molecular Formula C17H28O3
Molecular Weight 280.4 g/mol
IUPAC Name methyl 5-(7a-methyl-4-oxo-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl)hexanoate
Standard InChI InChI=1S/C17H28O3/c1-12(6-4-8-16(19)20-3)13-9-10-14-15(18)7-5-11-17(13,14)2/h12-14H,4-11H2,1-3H3
Standard InChI Key YDDSWVLLFYZHGD-UHFFFAOYSA-N
Canonical SMILES CC(CCCC(=O)OC)C1CCC2C1(CCCC2=O)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a saturated octahydro-1H-indene core fused to a pentanoic acid moiety, with a methyl ester group at the carboxylic acid position. The indene system is fully hydrogenated, conferring rigidity and conformational stability to the bicyclic structure. Key substituents include:

  • A δ-methyl group at the pentanoic acid chain.

  • A 7a-methyl group on the indene framework.

  • A 4-oxo (ketone) group at the fourth position of the indene ring .

The stereochemical configuration is explicitly defined as [1R-[1α(R*),3aβ,7aα]], indicating three chiral centers with specific spatial arrangements. This stereochemistry critically influences molecular interactions, particularly in biological systems where enantioselectivity is paramount .

Table 1: Key Structural Descriptors

PropertyDescription
Core StructureOctahydro-1H-indene (bicyclo[4.3.0]nonane) fused to pentanoic acid
Functional GroupsMethyl ester, ketone (4-oxo), δ-methyl, 7a-methyl
Stereochemical CentersC1 (R*), C3a (β), C7a (α)
Molecular FormulaC₁₈H₂₈O₃ (inferred from IUPAC name)

Synthesis and Reaction Pathways

Stereochemical Control

The synthesis of enantiomerically pure indene derivatives often requires chiral auxiliaries or asymmetric catalysis. For instance, the use of enantioselective Lewis acids or organocatalysts in cycloaddition reactions could enforce the desired [1R-[1α(R*),3aβ,7aα]] configuration . Post-synthetic resolution techniques, such as chiral chromatography or enzymatic esterification, may further refine stereochemical purity .

Physicochemical Properties

Solubility and Stability

The methyl ester group enhances lipophilicity, rendering the compound soluble in organic solvents like dichloromethane, ethyl acetate, and methanol . The saturated indene core contributes to thermal stability, as evidenced by the high-temperature conditions (150–180°C) tolerated during synthesis of related compounds .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1730 cm⁻¹ (ester) and 1700 cm⁻¹ (ketone).

  • ¹H NMR: Distinct signals for the δ-methyl (δ ~0.9–1.1 ppm), 7a-methyl (δ ~1.2–1.4 ppm), and ester methoxy group (δ ~3.6–3.8 ppm) .

  • MS (ESI+): Predicted molecular ion [M+H]⁺ at m/z 293.2 (C₁₈H₂₈O₃) .

CompoundTarget ReceptorEC₅₀ (μM)Cell Differentiation (%)
36d RARα2.168.88 (NB4 cells)
CAS 135359-41-0RARα (predicted)N/AUnder investigation

Metabolic Stability

Esterification mitigates rapid hydrolysis in vivo, potentially extending the compound’s half-life compared to carboxylic acid counterparts. This property is advantageous for oral bioavailability and sustained receptor engagement .

Industrial and Research Applications

Organic Synthesis Intermediate

The compound’s rigid bicyclic structure makes it a valuable intermediate for synthesizing steroidal mimics or terpene-derived molecules. For instance, functionalization at the 4-oxo position could yield α,β-unsaturated ketones for Diels-Alder reactions .

Agricultural Chemistry

Structural analogs of indene esters exhibit pesticidal and herbicidal activities. The δ-methyl group may enhance lipid membrane penetration in target organisms, though specific studies on this compound remain unpublished .

Challenges and Future Directions

Synthetic Complexity

Achieving high enantiomeric excess (ee) in large-scale synthesis remains a hurdle. Advances in asymmetric catalysis, such as chiral N-heterocyclic carbene (NHC) catalysts, could address this limitation .

Unexplored Biological Targets

While RARα agonism is a plausible mechanism, untapped targets include peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs). Computational docking studies are recommended to prioritize screening efforts .

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